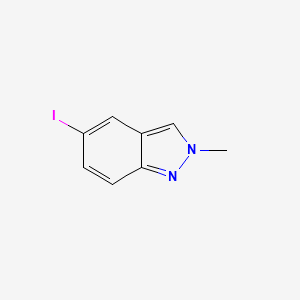

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one

説明

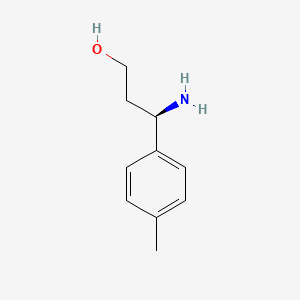

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is an organic compound with a molecular formula of C10H13BrO. It is a colorless liquid with a boiling point of 235 °C and a melting point of -20 °C. It is highly soluble in methanol, ethanol, and other organic solvents, making it an ideal starting material for synthetic organic chemistry. 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one has been used in a variety of applications, including as a reagent for the synthesis of organic compounds, a solvent for organic reactions, and a catalyst for various organic processes.

科学的研究の応用

Synthesis and Reactivity

One study involved the synthesis of complex hydrocarbons, highlighting the utility of bromophenyl compounds in creating novel chemical structures. The synthesis process leveraged the reactivity of phenyl groups with dicarboxylic esters and phenyllithium, demonstrating the compound's potential in organic synthesis and material science (Wittig, 1980).

Crystal Structures and High-Spin States

Research on oligo(N-phenyl-m-aniline)s derived from bromophenyl compounds revealed insights into their crystal structures and electronic properties. The study showcased how these compounds could adopt helical structures and possess unique redox properties, indicating their potential in developing new materials with specific electronic characteristics (Ito et al., 2002).

Cyclization and Stereochemistry

A comparative study on the cyclization of bromophenyl substrates offered insights into the synthesis of cis-1,3-disubstituted indans. This research highlighted the compound's role in achieving high stereo-selectivity in chemical reactions, which is crucial for the synthesis of chiral molecules and pharmaceuticals (Bailey et al., 2002).

Antiproliferative Effects

The synthesis of phospholene oxides from bromophenyl compounds demonstrated significant antiproliferative effects on cancer cells. This indicates the potential of such compounds in medicinal chemistry, specifically in designing new anticancer agents (Yamada et al., 2010).

Spectroscopic Properties and Fluorophores

Research on the spectroscopic properties of brominated benzothiazoles, related to bromophenyl compounds, provided valuable insights into designing fluorophores. This study demonstrated the impact of halogen substitution on fluorescence properties, useful in developing optical materials and sensors (Misawa et al., 2019).

作用機序

Target of Action

Brominated compounds like this are often used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . Therefore, it’s plausible that the compound could interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling, 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one could potentially undergo oxidative addition with a palladium catalyst . This process involves the donation of electrons from the palladium to form a new palladium-carbon bond . The bromine atom in the compound could also play a role in this process, as it’s a good leaving group.

Biochemical Pathways

For instance, it could participate in carbon-carbon bond-forming reactions like Suzuki-Miyaura coupling , which are crucial in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one’s action would largely depend on the specific context in which the compound is used. In organic synthesis, for example, the compound could facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .

特性

IUPAC Name |

1-(2-bromophenyl)-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYOFMHRKRNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-4,4-dimethylpentan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)

![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)